![molecular formula C19H22N6O4 B14002334 Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate CAS No. 4788-72-1](/img/structure/B14002334.png)
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, an acetyl group, and a tetrahydropteridinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoate ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.
Introduction of the acetyl group: Acetylation of the benzoate ester can be carried out using acetic anhydride in the presence of a base such as pyridine.
Attachment of the tetrahydropteridinyl moiety: This step involves the reaction of the acetylated benzoate ester with a suitable tetrahydropteridinyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
- 4-[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]benzoic acid
Uniqueness
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
特性
CAS番号 |
4788-72-1 |
|---|---|
分子式 |
C19H22N6O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
ethyl 4-[acetyl-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethyl]amino]benzoate |
InChI |
InChI=1S/C19H22N6O4/c1-3-29-18(28)12-4-6-14(7-5-12)25(11(2)26)9-8-13-10-21-16-15(22-13)17(27)24-19(20)23-16/h4-7H,3,8-10H2,1-2H3,(H4,20,21,23,24,27) |
InChIキー |
GGLROBWCPVFQKQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC2=NC3=C(NC2)N=C(NC3=O)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


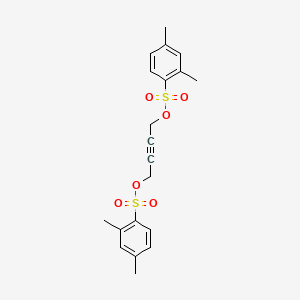
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
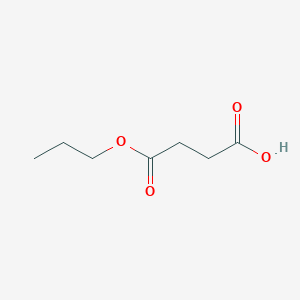

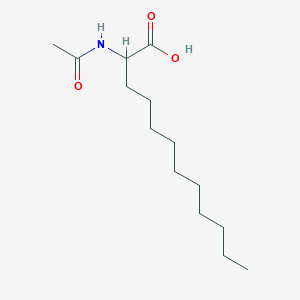
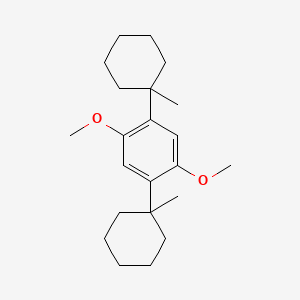
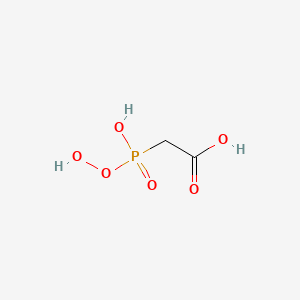
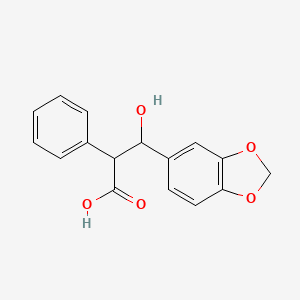
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

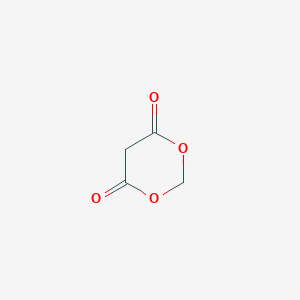
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
